molecular formula C17H20ClN5O B2671400 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797291-52-1

1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2671400
CAS No.: 1797291-52-1
M. Wt: 345.83
InChI Key: HKCSDAUOCDUVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic small-molecule compound designed for preclinical research, primarily functioning as a potent and selective inhibitor of tyrosine kinase signaling pathways. Its core structure, featuring a pyrimidine scaffold, is characteristic of many advanced kinase inhibitors that compete for the ATP-binding site, thereby modulating phosphorylation events critical for cellular proliferation and survival . This mechanism is particularly valuable for investigating oncogenic processes, as dysregulated kinase activity is a known driver in numerous cancers . The compound's specific research value lies in its potential application for studying Tropomyosin Receptor Kinase (Trk) signaling. The Trk family of receptors, including TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively, and oncogenic fusions involving these genes are found in a wide range of solid tumors . By inhibiting Trk kinase activity, this compound provides researchers with a tool to disrupt downstream pro-survival pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and AKT cascades, enabling the study of cancer cell viability, apoptosis, and tumor growth in model systems . Furthermore, the integration of a pyrrolidin-1-yl substituent on the pyrimidine ring is a common pharmacophore strategy to optimize binding affinity and selectivity, enhancing the molecule's utility for structure-activity relationship (SAR) studies . This reagent is intended for use in biochemical and cellular assays to explore kinase signaling networks, validate novel therapeutic targets, and support the development of next-generation anticancer agents. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-4-5-14(13(18)10-12)21-17(24)20-11-15-19-7-6-16(22-15)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCSDAUOCDUVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylphenylamine to obtain 2-chloro-4-methylphenylamine. This intermediate is then reacted with isocyanate derivatives to form the urea linkage. The pyrimidinyl moiety is introduced through nucleophilic substitution reactions involving pyrrolidine and pyrimidine derivatives under controlled conditions, such as the presence of a base and appropriate solvents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds similar to 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea may act as inhibitors of key kinases involved in cancer progression, particularly Aurora kinases. These kinases play crucial roles in cell division and are often overexpressed in various cancers.

Case Study: Aurora Kinase Inhibition
A study published in the Journal of Medicinal Chemistry describes the design and synthesis of pyrimidine-based derivatives that inhibit Aurora A kinase. The research demonstrated that these inhibitors could reduce levels of cMYC, a protein associated with tumor growth and survival . The specific structural features of the compound, including the chloro and pyrrolidine groups, enhance its binding affinity to the kinase, making it a promising candidate for further development.

Biochemical Probes

Beyond cancer therapy, this compound can serve as a biochemical probe to study cellular mechanisms involving protein kinases. Its ability to selectively inhibit certain kinases allows researchers to dissect signaling pathways in cancer cells.

Research Insight: Structure-Based Drug Design
Utilizing structure-based drug design (SBDD), researchers have identified that modifications to the compound can significantly affect its potency against target kinases. For instance, altering substituents on the pyrimidine ring can optimize pharmacokinetic properties while maintaining efficacy .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Urea-Pyrimidine Derivatives

Compound Name Pyrimidine Substituent Phenyl Substituent Key Activity/Properties Source
Target Compound 4-(pyrrolidin-1-yl) 2-chloro-4-methylphenyl Presumed CB1 allosteric modulation N/A
7d: 1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea 2-(pyrrolidin-1-yl) 4-cyanophenyl High CB1 cooperativity (α = 5.2, KB = 58 nM) Khurana 2017
8d: 1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea 4-(pyrrolidin-1-yl) 4-cyanophenyl High CB1 cooperativity (α = 4.8, KB = 62 nM) Khurana 2017
8i: 1-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea 4-(pyrrolidin-1-yl) 4-(trifluoromethyl)phenyl Synthetic route established; activity pending
8q: 1-(4-cyanophenyl)-3-(3-(4-(piperidin-1-yl)pyrimidin-2-yl)phenyl)urea 4-(piperidin-1-yl) 4-cyanophenyl Lower cooperativity vs. pyrrolidinyl analogs
4a: 1-(4-((4-chlorophenyl)amino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-3-(4-fluorophenyl)urea Pyrrolo-pyrimidine scaffold 4-fluorophenyl Induces G0/G1 cell cycle arrest (p < 0.01)

Substituent Effects on Activity

  • Pyrrolidinyl vs. Other Amino Groups: The pyrrolidinyl group on the pyrimidine ring (as in 7d, 8d, and the target compound) is associated with superior CB1 modulation compared to piperidinyl (8q), diethylamino (8r), or dimethylamino (8f) substituents. This is attributed to its optimal steric and electronic profile for receptor binding .
  • Phenyl Substituents: Replacing chloro with cyano (e.g., 7d, 8d) enhances binding cooperativity, while trifluoromethyl groups (8i) may alter lipophilicity and target selectivity . The target compound’s 2-chloro-4-methylphenyl group introduces a balance of electron-withdrawing and hydrophobic effects.
  • Scaffold Variations : Compounds like 4a () demonstrate divergent biological activity (VEGFR-2 inhibition, apoptosis induction) despite structural similarities, underscoring the influence of scaffold hybridization on target specificity .

Pharmacological Data and Trends

  • CB1 Allosteric Modulation : Analogs 7d and 8d exhibit KB values of 58–62 nM and cooperativity (α) values of 4.8–5.2, comparable to the prototypical modulator PSNCBAM-1 . The target compound’s activity is expected to follow this trend, given its conserved pyrrolidinyl-pyrimidine core.
  • Thermodynamic Stability : Melting points of analogs (e.g., 8i: 116–119°C; 8t: 180–183°C) correlate with substituent polarity and crystallinity, which may influence pharmacokinetic properties .

Biological Activity

The compound 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea , often referred to in the literature as a pyrimidine derivative, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17ClN4O
  • Molecular Weight : 292.76 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that derivatives of pyrimidine, including those with urea linkages, can effectively induce apoptosis in cancer cells, leading to a reduction in tumor growth .

Antibacterial Activity

Research has also explored the antibacterial potential of pyrimidine derivatives. Compounds structurally related to This compound have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression.
  • Interference with DNA Synthesis : By targeting specific enzymes involved in DNA replication, these compounds may hinder cancer cell proliferation.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in studies involving structurally related compounds.

Study 1: Anticancer Efficacy

In a recent preclinical trial, a pyrimidine derivative similar to the target compound was evaluated for its anticancer efficacy against lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Study 2: Antibacterial Properties

A comparative study assessed the antibacterial effects of various pyrimidine derivatives, including the target compound. The results showed that the compound exhibited strong inhibitory effects on E. coli, with an MIC of 0.02 mg/mL, indicating its potential as a therapeutic agent against bacterial infections .

Table 1: Biological Activity Summary

Activity TypeTest OrganismMIC (mg/mL)Reference
AnticancerA549 (Lung Cancer Cells)10
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.02

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityObservations
Pyrimidine with Urea LinkageAnticancerInduces apoptosis
Chlorinated Phenyl RingAntibacterialEffective against Gram-positive
Pyrrolidine SubstituentEnhanced potencyImproved solubility

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the 2-chloro-4-methylphenyl isocyanate intermediate via reaction of 2-chloro-4-methylaniline with phosgene or a safer alternative like triphosgene .
  • Step 2 : Functionalization of the pyrimidine ring. The 4-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl group is synthesized via nucleophilic substitution of 2-chloropyrimidine with pyrrolidine, followed by alkylation to introduce the methylene bridge .
  • Step 3 : Urea bond formation by reacting the isocyanate intermediate with the pyrimidine derivative under anhydrous conditions (e.g., DMF or THF, 0–5°C, inert atmosphere) .
    Optimization : Reaction yields depend on solvent polarity, temperature control (to avoid side reactions), and use of catalysts like triethylamine for deprotonation .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify the urea linkage (NH peaks at δ 6.5–7.5 ppm) and substituent positions (e.g., pyrrolidine protons at δ 1.8–2.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+: 387.15) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, FGFR) due to structural similarity to known urea-based kinase inhibitors .
  • Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Solubility and Stability : Measure in PBS (pH 7.4) and simulated gastric fluid to guide in vivo study design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Core Modifications : Replace the pyrrolidine group with other amines (e.g., piperidine, morpholine) to alter steric and electronic effects .
  • Substituent Analysis : Vary the chloro-methylphenyl group (e.g., fluoro, methoxy) to assess impact on lipophilicity (logP) and binding pocket interactions .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets, prioritizing residues with hydrogen-bonding potential (e.g., backbone amides of hinge regions) .

Q. How can contradictory data from enzymatic vs. cellular assays be resolved?

  • Mechanistic Studies : Perform kinetic assays (e.g., SPR or ITC) to distinguish between competitive/non-competitive inhibition and off-target effects .
  • Metabolite Profiling : Use LC-MS to identify intracellular degradation products that may reduce efficacy .
  • Membrane Permeability : Assess via Caco-2 or PAMPA assays; low permeability may explain discrepancies between in vitro and cellular activity .

Q. What strategies are effective for improving in vivo efficacy and pharmacokinetics?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the urea NH to enhance oral bioavailability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life and target tumor tissues via EPR effects .
  • Metabolic Stability : Co-administer with CYP450 inhibitors (e.g., ketoconazole) in preclinical models to mitigate rapid clearance .

Q. How can synthetic challenges (e.g., low yields in urea bond formation) be addressed?

  • Alternative Coupling Reagents : Replace phosgene with carbonyldiimidazole (CDI) or bis(trichloromethyl) carbonate for safer, higher-yielding reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80°C, 20 minutes) .
  • Purification Techniques : Use preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to isolate the urea product from byproducts .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight386.87 g/molHRMS
logP (Octanol-Water)3.2 ± 0.3Shake-flask
Aqueous Solubility12 µM (pH 7.4)Nephelometry

Q. Table 2. Comparative Kinase Inhibition Data

KinaseIC₅₀ (nM)Reference Compound (IC₅₀)Structural Insights
EGFR58Gefitinib (20 nM)Competitive ATP binding
FGFR1120Erdafitinib (15 nM)Steric clash with gatekeeper

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.